![molecular formula C14H22N2O3S B501689 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine CAS No. 915926-94-2](/img/structure/B501689.png)
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, also known as EMS, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. EMS is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is thought to act as an allosteric modulator of ion channels and receptors. This compound has been shown to enhance the activity of the GABA receptor and to inhibit the activity of the 5-HT1A receptor. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which play a role in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including its ability to modulate ion channels and receptors in the nervous system. This compound has been shown to enhance the inhibitory effects of GABA on neuronal activity, which can lead to anxiolytic and anticonvulsant effects. This compound has also been shown to have antidepressant effects, which may be related to its modulation of the 5-HT1A receptor. Other physiological effects of this compound include its ability to inhibit platelet aggregation and to induce vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments, including its high affinity for ion channels and receptors, its ability to act as a fluorescent probe, and its well-characterized mechanism of action. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine include its potential use as a therapeutic agent for various neurological and psychiatric disorders, including anxiety, depression, and epilepsy. This compound may also have potential applications in the development of new drugs that target ion channels and receptors in the nervous system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various ion channels and receptors.
Synthesemethoden
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been synthesized using various methods, including the reaction of 1-methylpiperazine with 3-ethyl-4-methoxybenzenesulfonyl chloride in the presence of a base, and the reaction of 1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-methylpiperazine with methyl iodide. These methods have been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been used in various scientific research applications, including as a tool to study the function of ion channels and receptors in the nervous system. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound has also been used in studies of the GABA receptor, which is the major inhibitory neurotransmitter in the brain. Other research applications of this compound include its use as a fluorescent probe for the detection of calcium ions in cells.
Eigenschaften
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-12-11-13(5-6-14(12)19-3)20(17,18)16-9-7-15(2)8-10-16/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCSQPDBIHXKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

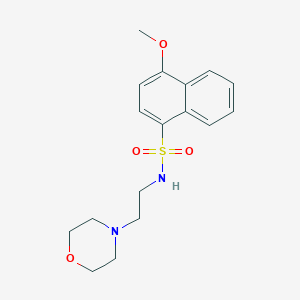

![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B501610.png)
![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)
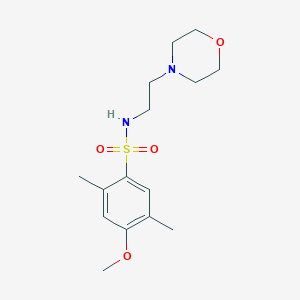
![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)

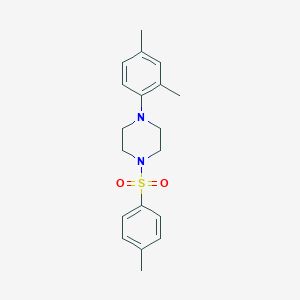
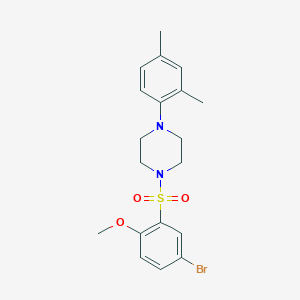
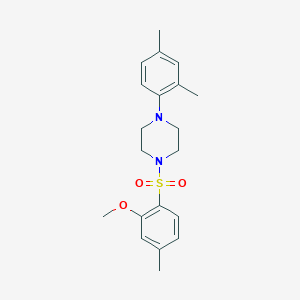
![1-(2,4-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B501625.png)

